

4-(2-Methoxyphenyl)benzotrile molecular structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)benzotrile

CAS No.: 113547-30-1

Cat. No.: B039375

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Application of **4-(2-Methoxyphenyl)benzotrile**

Abstract

This technical guide provides a comprehensive overview of **4-(2-Methoxyphenyl)benzotrile**, a biaryl nitrile of significant interest in medicinal chemistry. While not a widely commercialized compound, its structural motif is a key building block in the development of targeted therapeutics, particularly kinase inhibitors. This document details its molecular structure, physicochemical properties, a robust and validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a full spectroscopic characterization workflow. Furthermore, it explores the rationale behind its application in drug discovery, focusing on its role as a molecular scaffold for ATP-competitive inhibitors. The methodologies are presented with a focus on causality and self-validation, reflecting field-proven insights for chemical research and development.

Introduction and Molecular Overview

4-(2-Methoxyphenyl)benzotrile belongs to the biaryl class of organic compounds, characterized by two directly connected aromatic rings. The presence of a nitrile ($-C\equiv N$) group

on one ring and a methoxy (-OCH₃) group on the other imparts specific electronic and steric properties that are highly valuable in synthetic and medicinal chemistry. The nitrile group is a versatile synthetic handle and a potent hydrogen bond acceptor, a feature frequently exploited in rational drug design to achieve target affinity and selectivity.[1] The 2-methoxyphenyl moiety introduces a specific conformational bias due to the steric influence of the ortho-methoxy group, which can be critical for optimizing binding interactions within a protein's active site. This guide serves to consolidate the essential knowledge required for the synthesis, characterization, and strategic application of this scaffold.

Physicochemical and Structural Properties

The core structure consists of a benzonitrile ring linked at its 4-position to the 2-position of an anisole (methoxybenzene) ring. A CAS number is not readily available in common databases, underscoring its status as a synthetic intermediate rather than a stock chemical. Key properties are summarized below.

Property	Value	Source / Method
Molecular Formula	C ₁₄ H ₁₁ NO	Calculated
Molecular Weight	209.25 g/mol	Calculated
IUPAC Name	4-(2-methoxyphenyl)benzonitrile	IUPAC Nomenclature
Canonical SMILES	<chem>COC1=CC=CC=C1C2=CC=C(C=C2)C#N</chem>	Structure-based
Calculated LogP	3.8 - 4.2	Predictive Algorithms
Hydrogen Bond Acceptors	2 (Oxygen, Nitrogen)	Calculated
Hydrogen Bond Donors	0	Calculated
Appearance	Expected to be an off-white to pale yellow solid	General observation for biaryls

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and reliable method for constructing the C-C bond between the two aromatic rings in **4-(2-Methoxyphenyl)benzonitrile** is the Suzuki-Miyaura cross-coupling reaction.[2]

Rationale for Method Selection

Expertise & Experience: The Suzuki-Miyaura reaction is the gold standard for biaryl synthesis due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[3] The reaction is highly robust, and the mechanism, involving oxidative addition, transmetalation, and reductive elimination at a palladium center, is well-understood, allowing for predictable outcomes and straightforward optimization. Using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for this type of transformation.

Trustworthiness: The protocol is self-validating. Reaction completion can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The product's identity is then unequivocally confirmed by the suite of analytical techniques described in Section 4, ensuring that the target molecule has been synthesized with high fidelity.

Experimental Protocol

This protocol describes the synthesis starting from 2-bromoanisole and 4-cyanophenylboronic acid.

Materials:

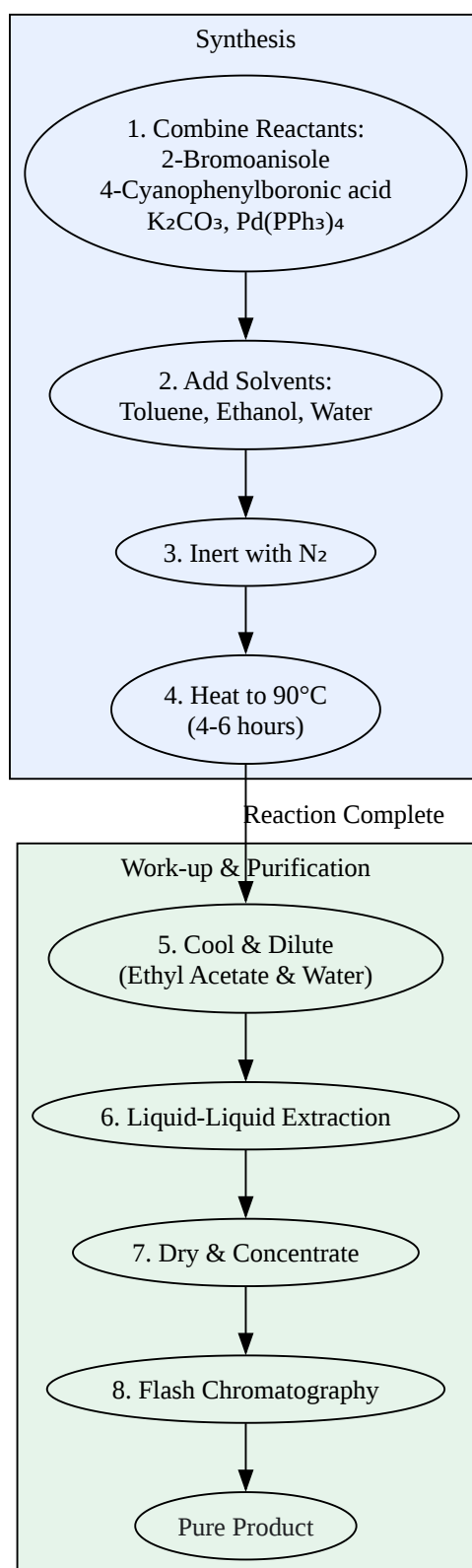
- 2-Bromoanisole (1.0 eq)
- 4-Cyanophenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (3.0 eq)
- Toluene
- Ethanol

- Deionized Water

Step-by-Step Procedure:

- **Vessel Preparation:** To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromoanisole (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq).
- **Reagent Addition:** Add potassium carbonate (3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
- **Solvent Addition:** Add a 4:1:1 mixture of Toluene:Ethanol:Water (e.g., 20 mL Toluene, 5 mL Ethanol, 5 mL Water).
- **Inerting:** Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
- **Reaction:** Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting 2-bromoanisole spot is consumed (typically 4-6 hours).
- **Work-up (Extraction):** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:ethyl acetate) to yield pure **4-(2-Methoxyphenyl)benzonitrile**.

Synthesis and Purification Workflow Diagram ``dot



[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural confirmation of **4-(2-Methoxyphenyl)benzotrile**.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

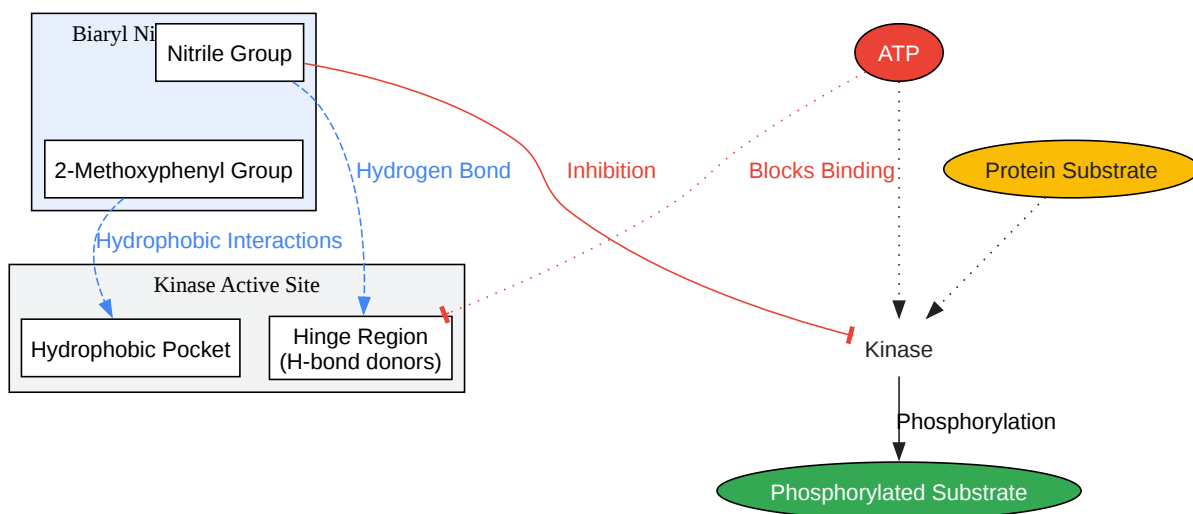
Expertise & Experience: The biaryl scaffold is a privileged structure in modern drug discovery, forming the core of numerous approved drugs and clinical candidates. [4] Its rigidity helps to pre-organize functional groups for optimal binding, while allowing for tailored substitutions to explore structure-activity relationships (SAR).

Trustworthiness: The utility of the nitrile group in kinase inhibitors is well-documented. It frequently serves as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase active site. [1] This interaction is a cornerstone of ATP-competitive kinase inhibition, a validated and highly successful strategy in oncology and immunology.

The **4-(2-Methoxyphenyl)benzotrile** structure is an archetypal scaffold for Type I kinase inhibitors. These inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.

- **The Benzotrile Ring:** The nitrile nitrogen acts as a key hydrogen bond acceptor, interacting with an amide backbone NH group in the hinge region of the kinase. This anchors the inhibitor in the active site.
- **The Biaryl Linkage:** Provides a rigid spacer to position the second aromatic ring into a deeper hydrophobic pocket within the enzyme.
- **The 2-Methoxyphenyl Ring:** This "solvent-front" interacting moiety can be modified to enhance potency and selectivity. The ortho-methoxy group can influence the dihedral angle between the two rings, locking the molecule into a specific conformation that may be more favorable for binding to a particular kinase over others.

Mechanism of Action: ATP-Competitive Kinase Inhibition



[Click to download full resolution via product page](#)

Caption: Schematic of an ATP-competitive kinase inhibitor with a biaryl nitrile scaffold.

Conclusion

4-(2-Methoxyphenyl)benzotrile stands as a prototypical example of a molecular scaffold whose value is realized through its application in targeted synthesis. While not an end-product itself, it embodies key structural features—a rigid biaryl core, a hydrogen-bonding nitrile, and a sterically-influential methoxy group—that are essential for the design of potent and selective kinase inhibitors. The reliable Suzuki-Miyaura synthesis and clear spectroscopic signatures make it an accessible and versatile platform for researchers in drug discovery and medicinal chemistry, enabling the systematic exploration of chemical space to develop next-generation therapeutics.

References

- PubChem. 4-Methoxybenzotrile. National Center for Biotechnology Information. [[Link](#)]

- Google Patents. Method for preparing 4-methoxy-benzonitrile through 'one pot metho. CN101092377A.
- PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. National Center for Biotechnology Information. [\[Link\]](#)
- ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry. [\[Link\]](#)
- ResearchGate. FTIR spectra shown of NBR gloves particles analyzed. [\[Link\]](#)
- National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [\[Link\]](#)
- ResearchGate. Synthesis, ¹³C NMR, and UV spectroscopic study of ¹³C-labeled nitrile N-oxide. [\[Link\]](#)
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [\[Link\]](#)
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [\[Link\]](#)
- Google Patents. A kind of preparation method of Apremilast. CN105330586B.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [\[Link\]](#)
- MDPI. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities. [\[Link\]](#)
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [\[Link\]](#)
- Chemsrvc. 4-Methoxybenzonitrile. [\[Link\]](#)
- Royal Society of Chemistry. Electronic Supplementary Information. [\[Link\]](#)
- RSC Publishing. Design, synthesis and biological evaluation of 2H-o[5][6]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors. [\[Link\]](#)
- SpectraBase. 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. [\[Link\]](#)

- NIST. Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. [\[Link\]](#)
- Google Patents. Process for the preparation of hydroxybenzonitriles. US3585233A.
- Oregon State University. ¹³C NMR Chemical Shift. [\[Link\]](#)
- Connected Papers. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [\[Link\]](#)
- PubMed. Identification of a new biaryl scaffold generating potent renin inhibitors. [\[Link\]](#)
- Wikipedia. 25CN-NBOH. [\[Link\]](#)
- JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [\[Link\]](#)
- Master Organic Chemistry. ¹³-C NMR - How Many Signals. [\[Link\]](#)
- SynZeal. 4-Formyl-2-methoxybenzonitrile. [\[Link\]](#)
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [\[Link\]](#)
- ATB Molbio. 4-Methoxybenzonitrile. [\[Link\]](#)
- Redalyc. Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends. [\[Link\]](#)
- Google Patents. process for the preparation of 4-(benzimidazolymethylamino)-benzamides and the salts thereof. US20100210845A1.
- YouTube. sample ¹³C NMR spectra of compounds with common functional groups. [\[Link\]](#)
- Royal Society of Chemistry. Electronic Supplementary Information. [\[Link\]](#)
- RSC Publishing. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings. [\[Link\]](#)
- Beilstein Journals. Supplementary Information. [\[Link\]](#)
- MDPI. (E)-N-(4-Methoxyphenyl)-1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanimine. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Identification of a new biaryl scaffold generating potent renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzotrile | C₈H₇NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(2-Methoxyphenyl)benzotrile molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039375/docs#4-2-methoxyphenyl-benzotrile-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)